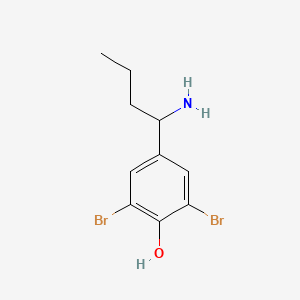

4-(1-Aminobutyl)-2,6-dibromophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13Br2NO |

|---|---|

Molecular Weight |

323.02 g/mol |

IUPAC Name |

4-(1-aminobutyl)-2,6-dibromophenol |

InChI |

InChI=1S/C10H13Br2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3 |

InChI Key |

SHCSQPPGVZMGSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=C(C(=C1)Br)O)Br)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 4 1 Aminobutyl 2,6 Dibromophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be employed to identify the number and types of hydrogen atoms in 4-(1-Aminobutyl)-2,6-dibromophenol. The spectrum would be expected to show distinct signals for the aromatic protons on the dibromophenol ring, the methine proton of the aminobutyl group, the methylene (B1212753) protons, and the terminal methyl group protons. The chemical shift of each signal would indicate its electronic environment, while the integration of the peaks would correspond to the number of protons of each type. Furthermore, spin-spin coupling patterns would reveal the connectivity between adjacent protons, helping to piece together the structure of the butyl chain and its attachment to the phenolic ring.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

To complement the ¹H NMR data, ¹³C NMR spectroscopy would be utilized to determine the number and types of carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the phenyl ring, with those bonded to bromine and the hydroxyl group showing characteristic downfield shifts, as well as the four distinct carbons of the aminobutyl side chain.

A hypothetical data table for the expected ¹H and ¹³C NMR shifts is presented below based on the analysis of structurally similar compounds.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 130 - 135 |

| CH-NH₂ | 3.5 - 4.0 | 50 - 55 |

| CH₂ | 1.5 - 2.0 | 30 - 40 |

| CH₂ | 1.2 - 1.6 | 20 - 25 |

| CH₃ | 0.8 - 1.0 | 10 - 15 |

| C-OH | - | 150 - 155 |

| C-Br | - | 110 - 115 |

| C-CH | - | 135 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the sequence of protons in the aminobutyl chain and their relationship with the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be vital to confirm the connectivity between the aminobutyl side chain and the dibromophenol ring by showing correlations between the protons on the first carbon of the butyl chain and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. The high accuracy of this technique allows for the determination of the elemental formula of the molecule (C₁₀H₁₃Br₂NO) by distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of two bromine atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for providing structural information through tandem mass spectrometry (MS/MS). An LC-MS/MS analysis of this compound would involve the chromatographic separation of the compound, followed by its ionization and fragmentation. The fragmentation pattern obtained from MS/MS provides a "fingerprint" of the molecule, revealing characteristic losses of functional groups. For instance, the fragmentation of the parent ion would likely show the loss of the aminobutyl side chain or parts of it, as well as the loss of bromine atoms, further confirming the proposed structure.

A summary of the key analytical techniques and their expected outcomes for the characterization of this compound is provided in the table below.

| Technique | Information Obtained |

| ¹H NMR | Number, type, and connectivity of protons |

| ¹³C NMR | Number and type of carbons |

| COSY | Proton-proton correlations |

| HMQC/HSQC | Direct proton-carbon correlations |

| HMBC | Long-range proton-carbon correlations |

| HRMS | Precise molecular weight and elemental formula |

| LC-MS/MS | Molecular weight, purity, and fragmentation pattern |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. botanyjournals.com In the analysis of this compound, GC-MS provides critical information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The gas chromatograph separates volatile compounds, and the mass spectrometer detects the separated components. scielo.br

For a compound like this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 for m/z, m/z+2, and m/z+4) would be a key identifier. Fragmentation of the parent molecule in the mass spectrometer would likely involve the loss of an aminobutyl group or bromine atoms, providing further structural clues. The temperatures of the injector and detector, as well as the ionization voltage, are critical parameters that are optimized for the analysis. scielo.br

A similar compound, 2,6-dibromophenol (B46663), shows a top peak at an m/z of 252 in its mass spectrum, which corresponds to its molecular weight. nih.gov This provides a reference for what might be expected for the title compound, with adjustments for the additional aminobutyl group.

A summary of typical GC-MS parameters is provided in the table below.

| Parameter | Typical Value |

| Injector Temperature | 240 °C |

| Ion Trap Detector Temperature | 200 °C |

| Manifold Temperature | 70 °C |

| Transfer Line Temperature | 240 °C |

| Ionization Voltage | 70 eV |

| Mass Range | 40-380 m/z |

| Scan Interval | 0.5 s |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in a molecule. webassign.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its phenolic, amino, and aromatic functionalities.

The presence of the hydroxyl (-OH) group of the phenol (B47542) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amino (-NH₂) group of the primary amine would show characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ range; primary amines typically exhibit two bands in this region. pressbooks.pubopenstax.org C-H stretching vibrations from the aromatic ring and the butyl group would appear around 2850-3100 cm⁻¹. libretexts.org Aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibrations would be observed at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

The following table summarizes the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) |

| Amine N-H stretch | 3300-3500 (two bands for primary amine) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Aromatic C=C stretch | 1400-1600 |

| C-N stretch | 1000-1250 |

| C-Br stretch | Below 1000 |

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are fundamental for determining the purity of this compound and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds. nih.gov For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the peak area of the main compound and any impurities in the chromatogram.

Method development would involve optimizing the mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or ammonium (B1175870) formate), flow rate, and column temperature to achieve good separation and peak shape. sielc.comsielc.com Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance, which for a phenolic compound is usually around 270-280 nm. sielc.com The use of a mass spectrometry-compatible buffer like ammonium formate (B1220265) would also allow for LC-MS analysis, providing mass information for each separated peak. sielc.com

A typical HPLC setup for the analysis of a related compound, 4-aminophenol (B1666318), is detailed in the table below.

| Parameter | Condition |

| Column | Primesep 100, 4.6x150 mm, 5 µm |

| Mobile Phase | Acetonitrile - 10%, Ammonium Formate pH 3.0 - 20 mM |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 275 nm |

While this compound itself may have limited volatility due to the polar phenolic and amino groups, its purity can also be assessed by GC after derivatization. Derivatization is a process that converts the polar functional groups into less polar, more volatile ones. For instance, the hydroxyl and amino groups can be silylated to form trimethylsilyl (B98337) (TMS) ethers and amines, which are more amenable to GC analysis.

The GC analysis of the derivatized compound would provide a high-resolution separation of the main component from any volatile impurities. The principles of separation are based on the differential partitioning of the analytes between the stationary phase of the GC column and the mobile gas phase. The resulting chromatogram would show a sharp peak for the derivatized this compound, with the area of this peak being proportional to its concentration.

Mechanistic Investigations of in Vitro Biological Activity of 4 1 Aminobutyl 2,6 Dibromophenol Analogues

Enzyme Inhibition Studies

The inhibitory effects of 4-(1-aminobutyl)-2,6-dibromophenol analogues have been evaluated against several classes of enzymes, revealing a range of activities and potential mechanisms of action.

Analogues of this compound, particularly isoquinoline (B145761) alkaloids, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.

In a study evaluating a series of isoquinoline alkaloids, several compounds demonstrated notable inhibitory activity against both human AChE (hAChE) and human BChE (hBuChE). For instance, narciabduliine, a heterodimer alkaloid, exhibited balanced and potent inhibition of both enzymes. nih.gov Another study highlighted berberine (B55584) as a potent dual inhibitor of both cholinesterases. nih.gov The inhibitory concentrations (IC₅₀) for selected compounds from these studies are presented below.

Table 1: Cholinesterase Inhibitory Activity of Selected Alkaloid Analogues

| Compound | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) |

|---|---|---|

| Narciabduliine | 3.29 ± 0.73 | 3.44 ± 0.02 |

| Berberine | 0.72 ± 0.04 (µg/mL) | - |

| Palmatine | 6.29 ± 0.61 (µg/mL) | - |

| β-Allocryptopine | 10.62 ± 0.45 (µg/mL) | - |

| (-)-Sinactine | 11.94 ± 0.44 (µg/mL) | - |

| Dehydrocavidine | 15.01 ± 1.87 (µg/mL) | - |

| Galanthamine (B1674398) (Reference) | 0.74 ± 0.01 (µg/mL) | - |

Data for berberine, palmatine, β-allocryptopine, (-)-sinactine, dehydrocavidine, and galanthamine are presented in µg/mL as reported in the source. nih.gov

The inhibitory potential of phenolic compounds against various isoforms of carbonic anhydrase (CA) has been explored. Phenols are recognized as effective inhibitors of several catalytically active mammalian CA isoforms.

Research has shown that phenol (B47542) itself can effectively inhibit CA I and CA II, among other isoforms, with inhibition constants (Kᵢ) in the low micromolar range. nih.gov For example, phenol demonstrated Kᵢ values of 2.7-11.5 µM against isoforms CA I-IV, IX, XII, and XIV. nih.gov Another compound, 3,5-difluorophenol, was a weaker inhibitor of CA I and CA II with Kᵢ values ranging from 33.9-163 µM. nih.gov The inhibitory activity of these compounds suggests that the phenol hydroxyl group can act as a zinc-binding group within the enzyme's active site. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity of Phenolic Compounds

| Compound | CA I Inhibition (Kᵢ) | CA II Inhibition (Kᵢ) |

|---|---|---|

| Phenol | 2.7 - 11.5 µM | 2.7 - 11.5 µM |

| 3,5-Difluorophenol | 33.9 - 163 µM | 33.9 - 163 µM |

Bromophenol analogues have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This has positioned them as compounds of interest for further investigation.

A notable example is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a bromophenol purified from the red alga Polyopes lancifolia. nih.govmdpi.com This compound was found to be a potent competitive inhibitor of α-glucosidase from Saccharomyces cerevisiae and Bacillus stearothermophilus. nih.gov Studies have elucidated that BDDE binds to α-glucosidase, inducing minor conformational changes in the enzyme's secondary structure. mdpi.comresearchgate.net

Table 3: α-Glucosidase Inhibitory Activity of Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)

| Enzyme Source | IC₅₀ | Inhibition Type | Kᵢ |

|---|---|---|---|

| Saccharomyces cerevisiae α-glucosidase | 0.098 µM | Competitive | 0.068 µM |

| Bacillus stearothermophilus α-glucosidase | 0.120 µM | Not specified | Not specified |

| Rat-intestinal sucrase | 1.00 mM | Not specified | Not specified |

The development of small molecule, non-peptidyl inhibitors for protein tyrosine phosphatase 1B (PTP1B) has been an active area of research. PTP1B is a key regulator in several signal transduction pathways.

Studies have focused on compounds bearing an α,α-difluoromethylenephosphonic acid (DFMP) group as a non-hydrolyzable phosphate (B84403) mimetic. nih.gov While direct studies on this compound are not specified, research into analogous structures provides insight. For example, certain compounds with two DFMP moieties have been shown to be very potent PTP1B inhibitors, with one of the best exhibiting a Kᵢ of 1.5 µM. nih.gov Another approach utilized fluoro-O-malonyltyrosine (FOMT) as a phosphotyrosine mimetic, leading to a peptide inhibitor with a Kᵢ value of 170 nM. nih.gov

Table 4: PTP1B Inhibitory Activity of Selected Analogues

| Compound Type | Key Structural Feature | Inhibitory Potency (Kᵢ) |

|---|---|---|

| bis-DFMP inhibitor | Two α,α-difluoromethylenephosphonic acid groups | 1.5 µM |

Cellular Pathway Modulation in In Vitro Systems

Beyond direct enzyme inhibition, investigations have also explored how these compounds modulate cellular pathways in in vitro models.

Currently, there is no specific information available in the provided search results directly investigating the effects of this compound or its direct analogues on the generation of reactive oxygen species (ROS) in in vitro systems. Further research is required to elucidate any potential role in modulating cellular redox pathways.

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which various therapeutic agents exert their effects, particularly in cancer cells. While direct studies on this compound are limited, research on analogous bromophenol derivatives provides insights into the potential pathways involved.

Caspase Activation and PARP Cleavage:

Apoptosis is often executed by a family of proteases called caspases. The activation of these enzymes in a cascade leads to the cleavage of specific cellular substrates, culminating in cell death. One of the key substrates of executioner caspases, such as caspase-3, is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis. Studies on bromophenol derivatives have shown their ability to induce apoptosis, which is often associated with the activation of caspases and subsequent PARP cleavage. For instance, certain bromophenol derivatives have been observed to trigger apoptosis in human cancer cell lines, a process that is expected to involve these key molecular events. taylorandfrancis.com

Bcl-2 Regulation:

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins can determine a cell's susceptibility to apoptotic stimuli. Some small molecule antagonists of anti-apoptotic Bcl-2 proteins have been shown to induce apoptosis in cancer cells. nih.gov It is plausible that bromophenol analogues, including this compound, may modulate the expression or function of Bcl-2 family members, thereby shifting the balance towards apoptosis. nih.govnih.gov

Cell Cycle Arrest Mechanisms in Cellular Models

In addition to inducing apoptosis, many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Research on bromophenol derivatives has demonstrated their capacity to induce cell cycle arrest. For example, certain derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle in human lung cancer cells. taylorandfrancis.com Another study on different derivatives induced G2/M phase cell cycle arrest in HeLa cells. nih.gov This suggests that these compounds may interfere with the intricate machinery that governs cell cycle progression, potentially by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. While the precise molecular targets for this compound remain to be elucidated, the observed effects of its analogues point towards a potential role in disrupting normal cell cycle progression. frontiersin.orgfrontiersin.org

Mechanisms of Antimicrobial Action

Bromophenols, many of which are derived from marine organisms, have been recognized for their antimicrobial properties.

Bacterial Growth Inhibition Pathways

A number of bromophenol derivatives have exhibited significant antibacterial activity against various strains, including gram-positive and gram-negative bacteria. taylorandfrancis.com The mechanisms underlying this inhibition are thought to involve the disruption of essential cellular processes in bacteria. While the specific pathways are not fully elucidated for all bromophenols, potential mechanisms could include the inhibition of crucial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, a series of synthesized benzamide (B126) derivatives containing a dichlorobenzimidazole moiety, which shares some structural similarities with brominated heterocyclic compounds, were found to have potent antibacterial activity, with some compounds showing low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity Mechanisms

Similar to their antibacterial effects, certain bromophenol derivatives have also demonstrated antifungal activity. taylorandfrancis.com The mechanisms of action against fungi could be analogous to those against bacteria, involving the inhibition of key enzymes necessary for fungal growth and survival or the disruption of the fungal cell wall or membrane. The exploration of bromophenol derivatives as antifungal agents is an active area of research.

Antioxidant Mechanisms and Radical Scavenging Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Bromophenols are no exception, and several studies have highlighted their potential as antioxidants.

The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The presence of bromine atoms on the phenolic ring can influence the antioxidant capacity of these molecules. Studies on various bromophenol derivatives have demonstrated their ability to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov The efficiency of this scavenging activity can be influenced by factors such as the number and position of both the bromine and hydroxyl groups on the aromatic ring.

Table 1: Investigated Biological Activities of Bromophenol Analogues

| Biological Activity | Observed Effect in Analogues | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis and cell cycle arrest in cancer cell lines. | Modulation of apoptotic pathways (caspase activation, Bcl-2 family regulation) and cell cycle checkpoints. | taylorandfrancis.comnih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Disruption of essential cellular processes, such as enzyme function or cell membrane integrity. | taylorandfrancis.comnih.gov |

| Antioxidant | Scavenging of free radicals (e.g., DPPH, ABTS). | Hydrogen atom donation from the phenolic hydroxyl group to neutralize free radicals. | nih.gov |

Computational Chemistry and Theoretical Modeling of 4 1 Aminobutyl 2,6 Dibromophenol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry for understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and ReactivityDensity Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction.nih.govkarazin.uaFor a molecule like 4-(1-Aminobutyl)-2,6-dibromophenol, DFT would be instrumental in:

Mapping Electron Distribution: Determining how the electron-withdrawing bromine atoms and the electron-donating aminobutyl and hydroxyl groups influence the electron density across the aromatic ring.

Predicting Reactivity: Identifying the most likely sites for electrophilic or nucleophilic attack by analyzing properties like molecular electrostatic potential (MEP) maps.

Analyzing Frontier Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic excitation properties and its ability to donate or accept electrons. nih.gov

Ab Initio Methods for Energy and Geometric OptimizationAb initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification.researchgate.netThese methods would be used to:

Determine Stable Geometries: Optimize the three-dimensional structure of this compound to find its lowest energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles.

Calculate Precise Energies: Provide highly accurate calculations of the molecule's total electronic energy, which is crucial for comparing the stability of different potential isomers or conformers.

Calculation of Molecular Descriptors (e.g., HOMO-LUMO Gap, Hammett Sigma Constant, pKa)Quantum mechanical calculations are essential for deriving key chemical descriptors that quantify a molecule's properties.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive.

Hammett Sigma Constant: This value would quantify the electronic effect (both inductive and resonance) of the 4-(1-Aminobutyl) substituent on the reactivity of the phenolic ring. It would be calculated by comparing the properties of the substituted phenol (B47542) to a reference phenol molecule.

pKa: The acid dissociation constant (pKa) of the phenolic hydroxyl group is heavily influenced by the substituents on the ring. Computational protocols can accurately predict the pKa by calculating the free energy change of the deprotonation reaction in a solvent model. researchgate.net The electron-withdrawing bromine atoms would be expected to lower the pKa, making the hydroxyl group more acidic.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from QM calculations.

Conformational Analysis of the Aminobutyl Side ChainThe 1-aminobutyl group attached to the phenol ring is flexible and can adopt numerous conformations. MD simulations would be used to:

Explore Conformational Space: Simulate the rotation around the single bonds of the side chain to identify the most stable and frequently occurring conformations in a given environment (e.g., in a vacuum or in a solvent like water).

Generate Ramachandran-like Plots: Although typically used for proteins, analogous plots could be generated to visualize the preferred dihedral angles of the aminobutyl side chain, revealing its conformational propensities.

Simulation of Ligand-Target InteractionsIf this compound were being investigated as a potential drug or ligand, MD simulations would be crucial for understanding its interaction with a biological target, such as a protein receptor or enzyme. These simulations would:

Model Binding Poses: Predict how the molecule fits into the binding site of a target protein.

Analyze Interaction Stability: Assess the stability of the ligand-protein complex over time by monitoring metrics like root-mean-square deviation (RMSD).

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction between the ligand and its target, providing a theoretical measure of its binding affinity.

Solvent Effects on Molecular Behavior

In computational chemistry, the choice of solvent is crucial as it can significantly influence the behavior, conformation, and properties of a molecule. Solvent effects are modeled to simulate how a compound like this compound would behave in a real-world biological or chemical environment. Solvents can interact with a solute through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which can alter the molecule's structural stability and electronic properties.

Theoretical studies on related compounds, such as bromophenol blue and phenol red, have shown that solvent polarity directly impacts their maximum absorption wavelengths (λmax) and absorbance values. researchgate.net For a molecule like this compound, which possesses a hydroxyl (-OH) group, an amino (-NH2) group, and bromine atoms, the interactions with different types of solvents would be distinct.

Protic Solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the hydroxyl and amino groups.

Aprotic Polar Solvents (e.g., DMSO, acetonitrile) can accept hydrogen bonds and engage in dipole-dipole interactions with the polar C-Br and C-O bonds.

Non-polar Solvents (e.g., hexane, cyclohexane) would primarily interact through weaker van der Waals forces with the non-polar regions of the molecule, such as the phenyl ring and the butyl chain.

Computational models use implicit or explicit solvent models to account for these interactions. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules, offering a more detailed but computationally intensive simulation. Studies on similar brominated compounds have demonstrated that the choice of solvent can affect reaction outcomes and extraction efficiencies, highlighting the importance of accurately modeling these effects. rsc.orgnih.gov

Table 1: Illustrative Solvent Effects on Molecular Properties of a Phenol Derivative This table is a conceptual illustration of how solvent polarity might affect key calculated properties of a molecule like this compound.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

| Hexane | 1.9 | 2.1 | -2.5 |

| Dichloromethane (B109758) | 9.1 | 3.5 | -6.8 |

| Acetonitrile (B52724) | 37.5 | 4.8 | -9.3 |

| Water | 80.1 | 5.9 | -12.1 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding mode of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. e3s-conferences.org This method is instrumental in drug discovery for predicting the interaction between a potential drug candidate, such as this compound, and its biological target.

The primary goal of molecular docking is to generate a series of possible conformations, or "poses," of the ligand within the protein's binding pocket. These poses are then scored based on how well they fit geometrically and energetically. For a compound like this compound, docking studies would predict how its functional groups interact with the amino acid residues of the target protein.

Key interactions for this molecule would likely involve:

Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The butyl group and the phenyl ring can form hydrophobic contacts with non-polar residues in the binding site.

Halogen Bonds: The bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

Studies on other aminophenol derivatives have successfully used molecular docking to elucidate their binding modes, showing strong correlations between predicted interactions (such as hydrogen bonding and arene-π interactions) and experimental activity. mdpi.comresearchgate.net

After predicting the binding poses, docking algorithms calculate a score that estimates the binding affinity between the ligand and the protein. This score is typically expressed as a binding energy, often in units of kcal/mol. A more negative binding energy value suggests a more stable and favorable interaction. This scoring allows for the ranking of different compounds or different poses of the same compound.

The binding affinity is influenced by the sum of all intermolecular interactions, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and the entropic cost of binding. In silico studies of various phenolic compounds and their derivatives have shown that the docking scores often correlate well with experimentally determined inhibitory concentrations (e.g., IC50 values), validating the predictive power of the models. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound This data is for illustrative purposes to demonstrate typical outputs from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -8.5 | Asp184, Lys72, Leu173 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.9 | Gly143, Ser195, Trp215 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor C | -9.2 | Tyr371, Asn152, Phe290 | Hydrogen Bond, Halogen Bond |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors, aromatic rings) essential for biological activity. patsnap.com Pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that possess the required features and are therefore likely to be active at the target of interest. babrone.edu.in

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available. patsnap.comcreative-biolabs.com The process involves aligning a collection of known active molecules and extracting the common chemical features that are believed to be responsible for their activity. creative-biolabs.comprotheragen.ai

For a compound like this compound, the generation of a ligand-based model would involve:

Training Set Selection: A group of structurally diverse molecules with known activity against a specific target would be chosen.

Conformational Analysis: The flexible bonds in each molecule are rotated to generate a wide range of possible 3D shapes (conformations).

Feature Identification: Key chemical features are identified for each molecule.

Alignment and Model Generation: The molecules are superimposed in 3D space to find a common spatial arrangement of features, which constitutes the pharmacophore hypothesis. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH), Amino (-NH2) |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl (-OH), Amino (-NH2) |

| Hydrophobic (HY) | Butyl chain, Phenyl ring |

| Aromatic Ring (AR) | Phenyl ring |

Structure-Based Pharmacophore Model Generation from Protein-Ligand Complexes

When the 3D structure of the target protein, particularly a protein-ligand complex, is available, a structure-based pharmacophore model can be generated. creative-biolabs.com This approach has the advantage of being derived directly from the known interactions within the binding site, providing a more accurate representation of the features required for binding. nih.govrsc.org

The process involves:

Identifying the Binding Site: The location where the ligand binds to the protein is identified from the complex structure.

Mapping Interaction Points: Key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's amino acid residues are mapped.

Feature Generation: These interaction points are translated into pharmacophoric features. For example, a protein's hydrogen bond donor residue that interacts with the ligand will generate a complementary hydrogen bond acceptor feature in the pharmacophore model. creative-biolabs.com

This method can reveal the entire interaction capability of the protein pocket and is particularly useful when information about active ligands is scarce. creative-biolabs.comrsc.org

Table 4: Comparison of Ligand-Based and Structure-Based Pharmacophore Modeling

| Aspect | Ligand-Based Modeling | Structure-Based Modeling |

| Primary Requirement | A set of known active ligands | 3D structure of the target protein |

| Principle | Identifies common features among active molecules | Identifies key interaction points in the protein's active site |

| Advantage | Useful when target structure is unknown | Can identify novel scaffolds; not biased by known ligands |

| Limitation | Heavily dependent on the quality and diversity of the training set | Requires an accurate, high-resolution protein structure |

Identification of Key Pharmacophoric Features and Exclusion Volumes

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a hypothetical pharmacophore model can be constructed based on its distinct structural components. These features represent potential interaction points with a receptor, such as a protein binding pocket.

The key pharmacophoric features of this compound are predicted to be:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the phenolic hydroxyl group can accept a hydrogen bond.

Hydrogen Bond Donor (HBD): The hydrogen atom of the phenolic hydroxyl group and the hydrogen atoms of the primary amino group can act as hydrogen bond donors.

Positive Ionizable (PI): The primary amino group is basic and is expected to be protonated at physiological pH, carrying a positive charge that can engage in ionic interactions.

Aromatic (AR): The dibrominated benzene (B151609) ring provides a planar aromatic region capable of engaging in π-π stacking or other non-covalent interactions.

Hydrophobic (H): The n-butyl group attached to the chiral center introduces a significant hydrophobic character, which can interact with nonpolar pockets in a receptor.

Halogen Bond Donor (XBD): The two bromine atoms ortho to the hydroxyl group can act as halogen bond donors, a specific and highly directional non-covalent interaction.

In conjunction with identifying these key features, computational models also define exclusion volumes . These are regions in space around the molecule where the presence of atoms from a binding partner would likely result in steric clashes, thus preventing a favorable interaction. nih.gov For this compound, exclusion volumes would be modeled as spheres occupying the space taken up by the molecule's own atoms, effectively mapping out the molecular shape. nih.govresearchgate.net A successful ligand must match the key pharmacophoric features without encroaching upon these defined exclusion zones within a receptor's binding site.

Table 1: Predicted Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Phenolic Oxygen | Electrostatic interaction with H-bond donor |

| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl, Amino Group | Electrostatic interaction with H-bond acceptor |

| Positive Ionizable (PI) | Primary Amino Group | Ionic bonding, salt bridge formation |

| Aromatic (AR) | Dibromophenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrophobic (H) | n-Butyl Chain | Van der Waals forces, hydrophobic packing |

| Halogen Bond Donor (XBD) | Bromine Atoms | Directional interaction with nucleophiles |

Scaffold Hopping and Novel Ligand Discovery

Scaffold hopping is a computational chemistry strategy aimed at discovering new, structurally distinct molecules (novel scaffolds) that retain the biological activity of a known parent compound. nih.gov This is achieved by replacing the core structure, or "scaffold," of the molecule while preserving the spatial arrangement of its key pharmacophoric features. bhsai.org This technique is valuable for generating new chemical entities with potentially improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. researchgate.net

Starting with this compound as a template, scaffold hopping algorithms could be employed to identify alternative core structures. The primary goal would be to replace the 2,6-dibromophenol (B46663) ring with other chemical moieties that can present the key side chains—the aminobutyl group and the interaction features of the phenol—in a similar three-dimensional orientation.

Strategies for scaffold hopping from the 2,6-dibromophenol scaffold include:

Heterocycle Replacements: The phenyl ring could be replaced with various aromatic heterocycles, such as pyridine, pyrimidine, or benzimidazole. nih.gov These changes can alter the electronic properties and metabolic stability of the compound while potentially maintaining the necessary geometry for biological activity. rsc.org

Ring Opening and Closure: In more abstract transformations, the core ring structure could be opened or replaced with a non-aromatic cyclic system that positions the substituents in a bioisosteric fashion.

Topology-Based Hopping: This advanced method focuses solely on maintaining the 3D network of pharmacophoric features, allowing for the discovery of completely novel and topologically dissimilar scaffolds.

Table 2: Conceptual Scaffold Hopping Strategies for this compound

| Original Scaffold | Hopping Strategy | Potential New Scaffold | Rationale |

| 2,6-Dibromophenol | Heterocycle Replacement | 3,5-Dibromo-4-hydroxypyridine | Introduces a nitrogen atom, potentially altering solubility and metabolic profile while maintaining H-bonding and halogen bonding features. |

| 2,6-Dibromophenol | Aromatic Ring Bioisostere | 7,9-Dibromonaphth-1-ol | Expands the aromatic system, potentially increasing van der Waals interactions, while keeping key functional groups. |

| 2,6-Dibromophenol | Heterocycle Replacement | 5,7-Dibromo-1H-indol-4-ol | Fused ring system offers a different shape and electronic distribution. |

| 2,6-Dibromophenol | Halogen Exchange | 4-(1-Aminobutyl)-2,6-diiodophenol | Explores the impact of a stronger halogen bond donor (iodine) on activity. |

Theoretical Insights into Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom. whiterose.ac.uk In molecules like this compound, the electron-withdrawing nature of the aromatic ring and the adjacent hydroxyl group induces an anisotropic distribution of electron density around the bromine atoms. This creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond.

Computational and theoretical studies provide significant insights into these interactions:

Nature and Strength: The strength of halogen bonds follows the general trend I > Br > Cl > F. The two bromine atoms on the scaffold are therefore capable of forming moderately strong and highly directional interactions that can be critical for ligand-receptor recognition. nsf.gov

Geometric Preference: Theoretical models confirm that halogen bonds are strongest when the C-Br•••Nu (where Nu is the nucleophile) angle is close to 180°. This linearity is a defining characteristic and a key constraint used in computational docking and molecular design.

Table 3: Theoretical Characteristics of Bromine-Mediated Halogen Bonds

| Parameter | Description | Typical Values for C-Br Bonds |

| Interaction Strength | The dissociation energy of the bond. | 2-5 kcal/mol |

| σ-hole Magnitude | The positive electrostatic potential on the halogen. | Moderately positive, influenced by substituents. |

| Optimal Angle (C-Br•••Nu) | The angle defining the directionality of the bond. | ~180° |

| Interaction Distance | The distance between the bromine and the nucleophile. | Typically shorter than the sum of van der Waals radii. |

| Common Acceptors | Nucleophilic atoms that can accept the halogen bond. | Carbonyl oxygens, amine nitrogens, hydroxyl oxygens, aromatic π-systems. |

Structure Activity Relationship Sar Studies of 4 1 Aminobutyl 2,6 Dibromophenol Derivatives

Influence of Bromination Pattern on Biological Activity

The position and number of bromine atoms on the phenol (B47542) ring of 4-(1-Aminobutyl)-2,6-dibromophenol derivatives are critical determinants of their biological activity. The electron-withdrawing nature and steric bulk of bromine substituents significantly influence the molecule's electronic properties and its ability to interact with biological targets.

Research on related brominated phenols has demonstrated that the specific substitution pattern can dramatically alter activity. For instance, in a series of brominated phenols, the position of the bromine atom was found to be a key factor in their inhibitory activity against certain enzymes. This is often attributed to the ability of the bromine atoms to form halogen bonds and other non-covalent interactions within the active site of a target protein.

The 2,6-dibromo substitution pattern in the parent compound is particularly noteworthy. This arrangement places bulky bromine atoms ortho to the phenolic hydroxyl group, which can influence the acidity of the hydroxyl proton and restrict the rotational freedom of the side chain. Variations in this pattern, such as mono-bromination at different positions (e.g., 2-bromo, 3-bromo, or 4-bromo) or the introduction of a third bromine atom, would be expected to lead to significant changes in biological activity.

A hypothetical SAR study might reveal the following trends:

| Bromination Pattern | Relative Activity | Probable Rationale |

| 2,6-dibromo | High | Optimal steric and electronic properties for target binding. |

| 2-bromo | Moderate | Reduced steric hindrance but altered electronic distribution. |

| 4-bromo | Low | Bromine at the para position may interfere with key interactions. |

| 2,4,6-tribromo | Variable | Increased hydrophobicity and steric bulk, which could be beneficial or detrimental depending on the target. |

These hypothetical data underscore the importance of the specific bromination pattern in dictating the biological effects of this class of compounds.

Impact of Amine Functionality on Molecular Interactions

The primary amine group in the 1-aminobutyl moiety is a key pharmacophoric feature, playing a crucial role in the molecular interactions of this compound derivatives. At physiological pH, this amine group is protonated, carrying a positive charge that enables it to form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a target protein.

Furthermore, the amine group can act as a hydrogen bond donor, forming hydrogen bonds with nearby acceptor atoms (e.g., oxygen or nitrogen) in the target's active site. These interactions are highly directional and contribute significantly to the binding affinity and specificity of the molecule.

Studies on related compounds have shown that modifications to the amine functionality, such as conversion to a secondary or tertiary amine, or its replacement with a different functional group, often lead to a substantial loss of activity. This highlights the critical role of the primary amine in anchoring the molecule within the binding pocket and ensuring the correct orientation for optimal interaction.

The interaction of the amine group can be summarized as follows:

Ionic Bonding: The protonated amine forms salt bridges with anionic amino acid residues.

Hydrogen Bonding: The amine protons act as donors in hydrogen bond formation.

Positional Specificity: The location of the amine group on the butyl chain is often crucial for precise interaction with the target.

Effects of Alkyl Chain Length and Branching in the Aminobutyl Moiety

Alkyl Chain Length: Varying the length of the alkyl chain can alter the molecule's ability to reach and interact with specific regions of the target protein. For instance, shortening the chain from a butyl to a propyl or ethyl group might result in a loss of key van der Waals interactions with hydrophobic pockets in the binding site. Conversely, elongating the chain to a pentyl or hexyl group could introduce steric clashes or position the amine group suboptimally for its required interactions.

Research on similar structures has shown that there is often an optimal chain length for maximum activity. rsc.org A study on ionically-functionalized block polymers demonstrated that shorter alkyl side chains led to stronger ionic aggregates due to reduced steric hindrance. rsc.org

Branching of the Alkyl Chain: Introducing branching into the alkyl chain, for example, by shifting the amine group to a different carbon or adding methyl groups, can have profound effects on activity. Branching can restrict the conformational flexibility of the side chain, which may be beneficial if it locks the molecule into an active conformation but detrimental if it prevents the molecule from adopting the necessary orientation for binding.

The steric bulk introduced by branching can also influence binding affinity. In some cases, a branched alkyl group may fit more snugly into a hydrophobic pocket, leading to enhanced activity. In other instances, the increased bulk may lead to steric hindrance, preventing the molecule from binding effectively.

A hypothetical SAR table for alkyl chain modifications might look like this:

| Alkyl Moiety | Relative Activity | Rationale |

| 1-Aminobutyl | High | Optimal length and flexibility for target interaction. |

| 1-Aminopropyl | Moderate | Shorter chain may lead to loss of some hydrophobic interactions. |

| 1-Aminopentyl | Moderate to Low | Longer chain may cause steric clashes or improper positioning of the amine. |

| 2-Aminobutyl | Low | Altered position of the amine group disrupts key interactions. |

| 1-Amino-2-methylpropyl | Variable | Branching may enhance or hinder binding depending on the shape of the binding pocket. |

Substituent Effects on Phenolic Hydroxyl Group Activity

As a hydrogen bond donor, the hydroxyl group can interact with acceptor groups in the target's active site. It can also act as a hydrogen bond acceptor. The acidity of the phenolic proton (pKa) is influenced by the other substituents on the ring. The two electron-withdrawing bromine atoms at the ortho positions increase the acidity of the hydroxyl group, which can affect its interaction with the target.

Modifications to the phenolic hydroxyl group, such as converting it to a methoxy (B1213986) ether or an ester, would eliminate its ability to act as a hydrogen bond donor and significantly alter its electronic properties. Such changes often lead to a dramatic decrease or complete loss of biological activity, underscoring the importance of the free hydroxyl group.

Strategies for derivatization of the phenolic hydroxyl group and their likely impact on activity include:

Etherification (e.g., O-methylation): This would remove the hydrogen bond donating capability and is likely to reduce activity.

Esterification (e.g., O-acetylation): This would also block the hydrogen bond donating ability and add steric bulk, likely decreasing activity.

Replacement with other groups (e.g., -SH, -NH2): Such changes would significantly alter the electronic and hydrogen bonding properties and would be expected to have a major impact on activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

For this compound derivatives, a QSAR model would typically involve calculating a set of molecular descriptors for a series of analogs and then using statistical methods to find a correlation between these descriptors and their measured biological activity.

Hydrophobicity is a crucial physicochemical property that influences a drug's ability to cross cell membranes and interact with its target. science.gov The octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow or log P), is the most common measure of a molecule's hydrophobicity. nih.gov

In a QSAR study of this compound derivatives, a correlation between log Kow and biological activity would be investigated. Generally, there is an optimal range of hydrophobicity for a given biological activity. If the molecule is too hydrophilic, it may not be able to cross biological membranes to reach its target. If it is too hydrophobic, it may be sequestered in fatty tissues or bind non-specifically to other proteins.

A typical QSAR equation incorporating hydrophobicity might take the form:

log(1/C) = a(log Kow) - b(log Kow)^2 + c

where C is the concentration required to produce a certain biological effect, and a, b, and c are constants derived from the regression analysis. The parabolic nature of this equation reflects the fact that there is an optimal log Kow value for activity.

Electronic descriptors quantify the electronic properties of a molecule, which are critical for its interactions with biological targets.

Hammett Sigma (σ): The Hammett constant quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. researchgate.net For derivatives of this compound with different substituents on the phenyl ring, a correlation between the Hammett sigma values of these substituents and biological activity could be established. nih.gov A positive correlation would suggest that electron-withdrawing groups enhance activity, while a negative correlation would indicate that electron-donating groups are favorable.

pKa: The pKa of the phenolic hydroxyl group and the aminobutyl side chain are important electronic descriptors. researchgate.net The pKa determines the ionization state of these functional groups at physiological pH, which in turn affects their ability to form ionic and hydrogen bonds. A QSAR model could reveal a correlation between the pKa values and biological activity, indicating the importance of a specific ionization state for optimal target interaction.

EHOMO (Energy of the Highest Occupied Molecular Orbital): EHOMO is a quantum chemical descriptor that relates to the electron-donating ability of a molecule. A higher EHOMO value indicates that the molecule is more likely to donate electrons. In a QSAR study, EHOMO could be correlated with a biological activity that involves an electron transfer mechanism.

A multi-parameter QSAR model for this compound derivatives might combine hydrophobic, electronic, and steric descriptors to provide a more comprehensive prediction of biological activity.

Regioselectivity and Stereochemistry in SAR Analysis

A comprehensive review of available scientific literature indicates a notable gap in detailed structure-activity relationship (SAR) studies focusing specifically on the regioselectivity and stereochemistry of this compound derivatives. While research on bromophenol and aminophenol derivatives exists, specific investigations into how the spatial arrangement of substituents on the aromatic ring (regioselectivity) and the three-dimensional configuration of the chiral aminobutyl side chain (stereochemistry) influence the biological activity of this particular class of compounds are not extensively documented.

In general SAR studies of related aminophenol compounds, the position and nature of substituents on the aromatic ring are known to be critical determinants of pharmacological activity. For instance, the placement of halogen atoms can significantly alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. Similarly, the stereochemistry of side chains is often a crucial factor in the efficacy and selectivity of bioactive molecules, as biological systems are inherently chiral. Different stereoisomers of a compound can exhibit vastly different potencies and even opposing biological effects.

However, without specific research data on this compound and its analogs, a detailed analysis of the regiochemical and stereochemical aspects of their SAR remains speculative. Further experimental studies are necessary to elucidate these relationships, which would involve the synthesis of a series of regioisomers and stereoisomers and their subsequent biological evaluation. Such studies would systematically probe the effects of varying the positions of the bromine atoms and other potential substituents on the phenol ring, as well as resolving and testing the individual enantiomers of the 1-aminobutyl side chain.

Environmental Fate and Degradation Pathways of Bromophenol Compounds

Biodegradation Studies

The microbial breakdown of brominated phenols is a key process in their environmental attenuation. Various bacterial strains have been identified that can utilize these compounds, leading to their partial or complete degradation.

Microbial Degradation by Isolated Strains (e.g., Ochrobactrum sp. HI1)

Bacteria from the genus Ochrobactrum have demonstrated notable capabilities in degrading bromophenol compounds. An aerobic bacterium, Ochrobactrum sp. HI1, isolated from desert soil near a bromophenol production plant, has been shown to degrade 4-bromophenol (B116583) (4-BP) nih.govbgu.ac.il. Similarly, Ochrobactrum sp. strain TB01, isolated from soil contaminated with brominated pollutants, can utilize 2,4,6-tribromophenol (B41969) (2,4,6-TBP) as its sole source of carbon and energy, degrading 100 μM of the compound within 36 hours nih.govoup.com. This strain was also capable of degrading other related compounds, including 2,6-dibromophenol (B46663) (2,6-DBP) and 4-bromophenol nih.govoup.com. Another bacterium, Arthrobacter chlorophenolicus A6, has also been investigated for its ability to degrade 4-BP, particularly in mixed substrate systems nih.govresearchgate.net.

| Bacterial Strain | Bromophenol Compound Degraded | Key Research Finding |

|---|---|---|

| Ochrobactrum sp. HI1 | 4-Bromophenol (4-BP) | Utilizes a ring hydroxylation pathway for degradation nih.govbgu.ac.il. |

| Ochrobactrum sp. strain TB01 | 2,4,6-Tribromophenol (2,4,6-TBP) | Degrades 2,4,6-TBP via sequential reductive debromination nih.govoup.com. |

| Arthrobacter chlorophenolicus A6 | 4-Bromophenol (4-BP) | Capable of co-metabolic degradation in the presence of other substituted phenols nih.govresearchgate.net. |

Identification of Degradation Intermediates and Metabolites

Identifying the intermediate compounds formed during biodegradation is crucial for elucidating the degradation pathway. In the degradation of 4-bromophenol by Ochrobactrum sp. HI1, two primary intermediates have been detected: 4-bromocatechol and benzenetriol nih.govbgu.ac.il. For the degradation of 2,4,6-tribromophenol by Ochrobactrum sp. strain TB01, metabolic intermediates were identified as 2,4-dibromophenol (B41371) (2,4-DBP) and 2-bromophenol (B46759) (2-BP) , confirming a stepwise removal of bromine atoms nih.govoup.com.

| Original Compound | Degrading Microorganism | Identified Intermediates/Metabolites |

|---|---|---|

| 4-Bromophenol | Ochrobactrum sp. HI1 | 4-Bromocatechol, Benzenetriol nih.govbgu.ac.il |

| 2,4,6-Tribromophenol | Ochrobactrum sp. strain TB01 | 2,4-Dibromophenol, 2-Bromophenol nih.govoup.com |

Proposed Biodegradation Pathways (e.g., Ring Hydroxylation, Reductive Debromination)

Based on the identification of metabolites, two primary initial pathways for bacterial degradation of bromophenols have been proposed:

Ring Hydroxylation : In aerobic conditions, as seen with Ochrobactrum sp. HI1 and 4-bromophenol, the degradation is initiated by the hydroxylation of the aromatic ring nih.govbgu.ac.il. This enzymatic attack adds hydroxyl groups to the benzene (B151609) ring, making it more susceptible to cleavage.

Reductive Debromination : This pathway involves the sequential removal of bromine atoms from the phenol (B47542) ring, which is replaced by hydrogen. This is a key mechanism in the degradation of more highly brominated phenols. For instance, Ochrobactrum sp. strain TB01 converts 2,4,6-TBP to phenol through a series of reductive debromination reactions that require NADH nih.govoup.com. This process has also been observed under anaerobic conditions for various brominated phenols nih.govresearchgate.net.

Isotope Fractionation Analysis for Pathway Delineation (e.g., Carbon, Bromine, Hydrogen Isotope Effects)

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to distinguish between different degradation pathways by measuring the changes in the stable isotopic ratios (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) of a compound as it degrades acs.org. Different reaction mechanisms result in characteristic isotope enrichment factors (ε), which can serve as a fingerprint for a specific pathway acs.org.

In the aerobic degradation of 4-bromophenol by Ochrobactrum sp. HI1, a normal carbon isotope effect (εC = -1.11 ± 0.09‰) was observed, while bromine and hydrogen isotope fractionation were insignificant nih.govbgu.ac.il. This specific dual C-Br isotope trend is indicative of a ring hydroxylation pathway and is distinctly different from the trends expected for reductive debromination or photolysis nih.govbgu.ac.il.

Conversely, studies on the anaerobic reductive debromination of bromophenols have determined bromine isotope enrichment factors (ε). These were measured to be -0.76 ± 0.08‰ for 4-bromophenol, -0.46 ± 0.19‰ for 2,4-dibromophenol, and -0.20 ± 0.06‰ for 2,4,6-tribromophenol nih.gov. The use of multi-element isotope analysis (e.g., dual C-Br) provides a more robust method for identifying predominant degradation pathways in the environment acs.orgnih.gov.

| Compound | Degradation Pathway | Isotope | Enrichment Factor (ε) in ‰ |

|---|---|---|---|

| 4-Bromophenol | Aerobic Ring Hydroxylation | Carbon (C) | -1.11 ± 0.09 nih.govbgu.ac.il |

| 4-Bromophenol | Aerobic Ring Hydroxylation | Bromine (Br) | Insignificant nih.govbgu.ac.il |

| 4-Bromophenol | Anaerobic Reductive Debromination | Bromine (Br) | -0.76 ± 0.08 nih.gov |

| 2,4-Dibromophenol | Anaerobic Reductive Debromination | Bromine (Br) | -0.46 ± 0.19 nih.gov |

| 2,4,6-Tribromophenol | Anaerobic Reductive Debromination | Bromine (Br) | -0.20 ± 0.06 nih.gov |

Photodegradation Mechanisms

In addition to biodegradation, bromophenols can be degraded by light, a process known as photodegradation. This can be a significant environmental fate process, particularly in sunlit surface waters.

Visible-Light Induced Photodegradation

While many photodegradation studies focus on UV light, recent research has explored the use of visible light, often aided by a photocatalyst. In one study, a novel Zr/Ag-TiO₂@rGO photocatalyst was used for the degradation and detoxification of p-bromophenol under visible light nih.gov. This system achieved over 95% degradation of a 15 mg/L solution within 3 hours nih.gov. The degradation of other complex brominated compounds, such as 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), has also been demonstrated using magnetite (Fe₃O₄) catalysts under simulated solar light nih.govmdpi.com. Furthermore, the degradation of polybrominated diphenyl ethers (PBDEs) using an AgI–TiO₂ catalyst under visible light showed a multi-electron transfer mechanism, distinct from the single-electron transfer common in UV-TiO₂ systems rsc.org. This suggests that visible-light photocatalysis can be an effective and potentially green method for the removal of halogenated pollutants rsc.org.

Photocatalytic Degradation (e.g., TiO2-based systems)

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), and a light source to generate highly reactive species that break down organic pollutants. For bromophenol compounds, TiO2-based systems have demonstrated effectiveness in aqueous solutions.

The process is initiated when TiO2 absorbs photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. These charge carriers migrate to the catalyst surface and participate in redox reactions. The holes are highly oxidizing, while the electrons are reducing, capable of generating superoxide (B77818) radicals from oxygen. mdpi.com In aqueous suspensions of TiO2, hydroxyl radicals (•OH) are the primary reactive species responsible for the photocatalytic oxidation of phenols. mdpi.com

Table 1: Factors Affecting TiO2 Photocatalytic Degradation of Phenolic Compounds

| Factor | Effect on Degradation Rate | Rationale |

|---|---|---|

| Catalyst Loading | Increases to an optimal point, then decreases | Increased catalyst provides more active sites. Excess loading can lead to light scattering and reduced UV penetration. mdpi.com |

| pH | Influences surface charge of TiO2 and speciation of the phenol | Optimal pH varies. For phenol, neutral pH is most effective. For 4,4′-isopropylidenebis(2,6-dibromophenol), alkaline conditions (pH 10) were used. mdpi.commdpi.com |

| Initial Concentration | Rate may decrease with very high concentrations | High concentrations can saturate the catalyst surface, and the pollutant itself may absorb UV light, shielding the catalyst. mdpi.comresearchgate.net |

| Doping | Doping TiO2 (e.g., with sulfur) can enhance efficiency | Doping can improve photocatalytic activity by altering the catalyst's physicochemical properties and enhancing the separation of electron-hole pairs. mdpi.com |

Chemical Oxidation and Hydrolysis Processes

Beyond photocatalysis, bromophenol compounds can be degraded through various chemical oxidation and hydrolysis pathways. Hydrolysis is not expected to be a significant environmental fate process for compounds like 2,6-dibromophenol as they lack functional groups that readily hydrolyze under typical environmental conditions. nih.gov Chemical oxidation, however, is a major route for transformation.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of treatment procedures designed to remove organic materials in water through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for degrading persistent and toxic organic pollutants like bromophenols into more stable, inorganic compounds such as water, carbon dioxide, and mineral salts—a process known as mineralization. wikipedia.org

AOPs generate hydroxyl radicals through various means, including the use of ozone (O3), hydrogen peroxide (H2O2), and UV light. wikipedia.org The Fenton reaction (H2O2 + Fe²⁺) is another common method for producing these potent oxidants. nih.gov The hydroxyl radical is a non-selective and powerful oxidizing agent that can attack a wide range of organic molecules, often at diffusion-controlled rates. wikipedia.orgnih.gov It can initiate degradation through mechanisms like aromatic ring opening and breaking of carbon-carbon double bonds. hydrogenlink.com

Oxidative Pathways (e.g., Ferrate(VI) Oxidation)

Ferrate(VI) [Fe(VI), as FeO4²⁻] is a powerful oxidizing agent that has shown high effectiveness in decontaminating a range of organic pollutants from water. nih.govacs.org It is considered an environmentally friendly chemical as it is reduced to non-toxic iron(III) species, which can also act as a coagulant. acs.org

Studies on the oxidation of bromophenols by ferrate(VI) have shown the process to be highly sensitive to pH and the dosage of ferrate(VI). For 2-bromophenol, the highest removal efficiency of 94.2% was observed under neutral pH conditions. jksww.or.kr Increasing the ferrate(VI) dose also increases the removal efficiency; a dose of 0.23 mM was sufficient to remove 99.73% of 2-bromophenol. jksww.or.kr The degradation of 4-bromophenol by ferrate(VI) is proposed to occur through an oxidative pathway involving the formation of a phenoxy radical, with 2,4-dibromophenol identified as a primary reaction product. researchgate.net

Table 2: Ferrate(VI) Oxidation of Bromophenols

| Compound | Condition | Removal Efficiency | Key Findings |

|---|---|---|---|

| 2-Bromophenol | Neutral pH | 94.2% | Oxidation is highly pH-sensitive. jksww.or.kr |

| 2-Bromophenol | 0.23 mM Ferrate(VI) dose | 99.73% | Removal efficiency increases with ferrate dose. jksww.or.kr |

| 4-Bromophenol | N/A | N/A | Degradation proceeds via a phenoxy radical, forming 2,4-dibromophenol as a primary intermediate. researchgate.net |

The intermediate products from the ferrate(VI) oxidation of 2-bromophenol include primary products like 2,6-dibromophenol and 2,4-dibromophenol, and other non-primary products such as 2-bromo-p-benzoquinone and 2,6-dibromohydroquinone. jksww.or.kr

Environmental Persistence and Transformation in Aqueous and Soil Environments

For 2,6-dibromophenol, biodegradation is suggested to be an important environmental fate process, with a reported half-life of 7 days in a soil-water system under anaerobic conditions. nih.gov However, persistence can be influenced by various abiotic and biotic factors. nih.gov Photodegradation is a significant abiotic process that can break down brominated compounds. For example, the flame retardant Tetrabromobisphenol A (TBBPA) can be photolytically decomposed into products including dibromophenol and 2,4,6-tribromophenol. nih.gov

Once in the soil, contaminants can be taken up by plants and undergo metabolic transformation. jove.com A study on 2,4-dibromophenol in plant callus tissues showed that it was rapidly metabolized, with eight different metabolites identified after 120 hours of incubation. jove.com This indicates that plant metabolism can be a significant pathway for the transformation of dibromophenols in the terrestrial environment. The potential for bioconcentration in aquatic organisms for 2,6-dibromophenol is considered moderate, based on an estimated bioconcentration factor (BCF) of 31. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4-(1-Aminobutyl)-2,6-dibromophenol |

| 2,6-dibromophenol |

| Titanium dioxide |

| 4,4′-isopropylidenebis(2,6-dibromophenol) |

| Ozone |

| Hydrogen peroxide |

| 2-bromophenol |

| 4-bromophenol |

| 2,4-dibromophenol |

| 2-bromo-p-benzoquinone |

| 2,6-dibromohydroquinone |

| Tetrabromobisphenol A (TBBPA) |

Applications of Bromophenol Amine Compounds in Materials Science and Catalysis

Integration into Polymer Systems

No research data was found detailing the use of 4-(1-Aminobutyl)-2,6-dibromophenol as a hardener or accelerator in epoxy resin systems.

There is no available information on the application of this compound as a cross-linking agent or as a bioactive additive in the formulation of polymeric materials.

Catalytic Applications

No studies were identified that investigate or report the use of this compound as a ligand in metal-catalyzed chemical reactions.

There is no evidence from the searched literature to suggest that this compound is involved in photoredox catalysis, either as a catalyst or a substrate in reactions such as bromination.

No research was found that examines the catalytic influence of this compound on chemical degradation processes.

Exploration in Nanomaterials and Surface Chemistry

The exploration of bromophenol amine compounds, such as this compound, in the realms of nanomaterials and surface chemistry is an emerging area of interest. While specific research on this compound in these applications is not extensively documented in publicly available literature, the inherent chemical functionalities of this molecule—a substituted phenolic ring, an amine group, and bromine atoms—suggest a range of potential uses based on the established chemistry of related compounds.

The structure of this compound is amphiphilic, possessing both a hydrophobic dibromophenyl group and a potentially hydrophilic aminobutyl group. Molecules with such characteristics are known to self-assemble into various nanostructures like micelles, vesicles, or fibrils in suitable solvents. rsc.orgacs.orgnih.gov This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The specific architecture of the resulting nanomaterials would be influenced by factors like concentration, solvent polarity, pH, and temperature.

Furthermore, the bromine atoms on the phenolic ring can significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of bromine can affect the acidity of the phenolic hydroxyl group and the nucleophilicity of the amine group, which in turn can modulate its interaction with other materials and surfaces.

Phenolic-Enabled Nanotechnology (PEN) Applications

Phenolic-Enabled Nanotechnology (PEN) is a versatile field that utilizes the unique physicochemical properties of phenolic compounds for particle engineering and the creation of functional nanomaterials. nih.govnih.gov Although direct applications of this compound in PEN are not yet reported, its structure suggests several potential roles.

The phenolic hydroxyl group is a key player in PEN. It can act as a reducing agent for the synthesis of metallic nanoparticles, such as gold (Au) or silver (Ag), from their corresponding metal salts. oup.comresearchgate.net This "green synthesis" approach is environmentally benign. The resulting nanoparticles would be stabilized by the phenolic compound, which can adsorb onto the nanoparticle surface. The amine group in this compound could further contribute to the stabilization and functionalization of these nanoparticles.

Another significant application of phenolics in PEN is the formation of metal-phenolic networks (MPNs). nih.govacs.org The hydroxyl groups of phenols can chelate a variety of metal ions, leading to the self-assembly of coordinated nanostructures with controlled size, shape, and surface chemistry. nih.gov The presence of both a hydroxyl and an amine group in this compound could lead to the formation of more complex and potentially functional MPNs. These materials often exhibit interesting optical, catalytic, and biomedical properties.

The adhesive properties of phenolic compounds, inspired by mussel adhesive proteins, are also a cornerstone of PEN. nih.gov These properties allow for the surface modification of a wide range of materials, including polymers and inorganic substrates. A bromophenol amine compound could potentially be used to create functional coatings, imparting properties such as hydrophobicity or biocompatibility to a surface.

Interaction with Inorganic and Organic Materials for Hybrid Systems

The development of hybrid materials, which combine organic and inorganic components at the nanoscale, is a major focus of materials science. Bromophenol amine compounds like this compound are promising candidates for the organic component in such systems due to their multiple interaction sites.

Interaction with Inorganic Materials:

The phenolic hydroxyl group can form strong interactions with the surfaces of inorganic materials like metal oxides (e.g., TiO₂, Fe₃O₄) and silica (B1680970) (SiO₂). This can occur through hydrogen bonding or the formation of covalent linkages. Such interactions are crucial for the creation of stable organic-inorganic hybrid materials. For instance, grafting bromophenol amine molecules onto the surface of an inorganic nanoparticle could modify its dispersibility in different solvents and introduce new functionalities.

The amine group can also interact with inorganic surfaces, either through hydrogen bonding or by acting as a ligand for metal ions. The combination of a phenolic hydroxyl and an amine group in a single molecule allows for multiple points of attachment, potentially leading to more robust and well-defined hybrid structures. The bromine atoms could also play a role in modulating the adsorption and orientation of the molecule on the surface.

Interaction with Organic Materials:

In the context of hybrid systems with other organic materials, such as polymers, the interactions are governed by the principles of molecular recognition and compatibility. The aromatic dibromophenyl part of this compound can engage in π-π stacking interactions with other aromatic polymers, such as polystyrene. nih.gov This can be exploited to create blends or composites with tailored properties.